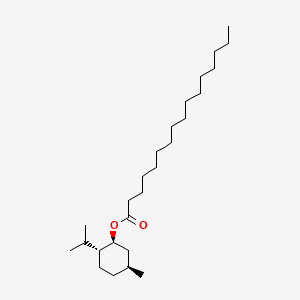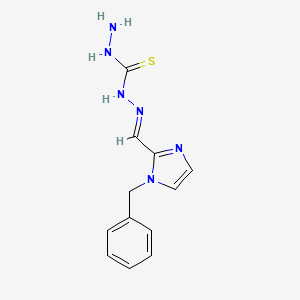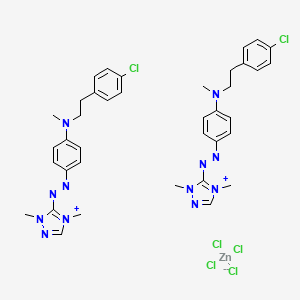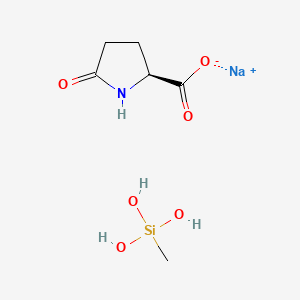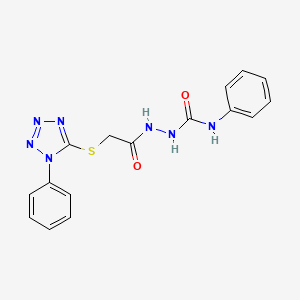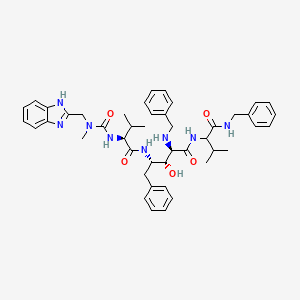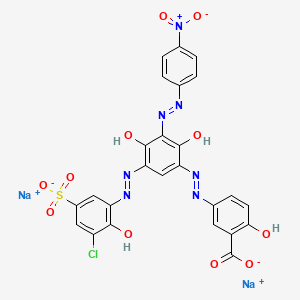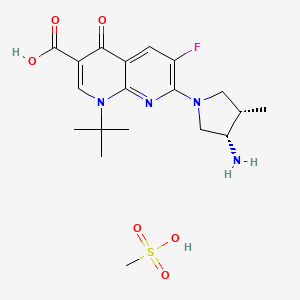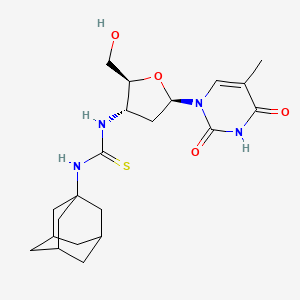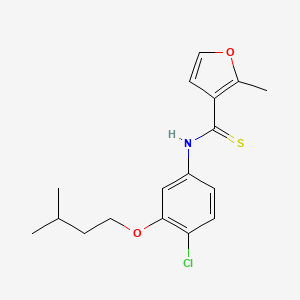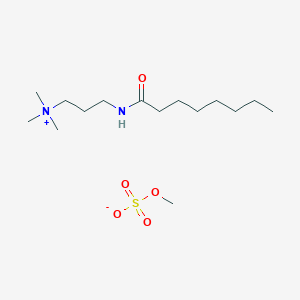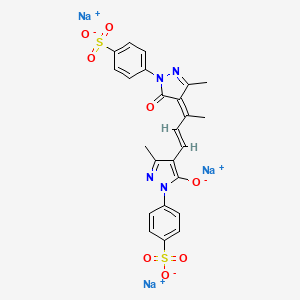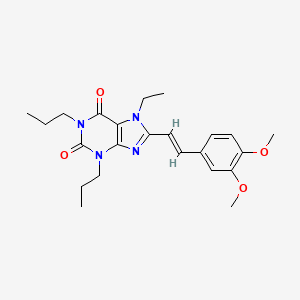
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is a chemical compound with the molecular formula C18H27NO2·HBr. It is known for its unique structure, which includes a benzoxazine ring system. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride
- Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine sulfate
Uniqueness
Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is unique due to its specific hydrobromide salt form, which may confer distinct physicochemical properties and biological activities compared to its hydrochloride and sulfate counterparts. These differences can influence its solubility, stability, and overall efficacy in various applications.
Properties
CAS No. |
126807-03-2 |
|---|---|
Molecular Formula |
C18H28BrNO2 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-propan-2-yloxy-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C18H27NO2.BrH/c1-14(2)20-18(15-9-5-4-6-10-15)13-19(3)16-11-7-8-12-17(16)21-18;/h4-6,9-10,14,16-17H,7-8,11-13H2,1-3H3;1H |
InChI Key |
LTHBHWIIPJLFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


